molecular formula C18H17F4N3OS B2597414 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 497060-20-5

4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide

Cat. No. B2597414
CAS RN: 497060-20-5
M. Wt: 399.41
InChI Key: AJHNOPSILUCKFM-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethoxy group, which is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .


Synthesis Analysis

The trifluoromethoxy group can be synthesized by replacing the hydrogen atoms of a methoxy group with fluorine atoms, or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .


Molecular Structure Analysis

The trifluoromethoxy group is attached to a phenyl ring, forming a 4-(trifluoromethoxy)phenyl group. This group is then attached to a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The trifluoromethoxy group is a strong electron-withdrawing group, which can affect the reactivity of the compound. It can participate in various reactions, such as Grignard reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the trifluoromethoxy group is known to increase the lipophilicity of a compound, which can affect its solubility and stability .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research on derivatives of piperazine carbothioamides, similar to 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide, has indicated promising antimicrobial and antiviral properties. Compounds have been synthesized and evaluated for their biological activities, showcasing significant promise against various microorganisms and viruses. For example, some derivatives exhibited potent antimicrobial activity and promising antiviral activities against Tobacco mosaic virus (TMV) (Reddy et al., 2013). Furthermore, another study highlighted the synthesis of novel N-aryl piperazine-1-carboxamide or -carbothioamide derivatives, demonstrating potential antimicrobial activity against various bacterial species and strains of antibiotic-resistant E. coli (Babu et al., 2015).

Synthesis of Neuroleptic Agents

Derivatives of this compound have also been used in the synthesis of neuroleptic agents. One study elaborates on the key intermediates for synthesizing neuroleptic agents like Fluspirilen and Penfluridol, showcasing the pivotal role of piperazine moiety in pharmaceutical synthesis (Botteghi et al., 2001).

Synthesis and Evaluation of Pharmaceutical Compounds

In the realm of pharmaceuticals, piperazine derivatives have been synthesized and tested for various biological activities. For instance, a study highlighted the synthesis of new bi- and triheterocyclic azoles, starting from carbothioamides, showing general antimicrobial activities against various microorganisms (Demirci et al., 2013). Another research explored the synthesis of N-(1-adamantyl)carbothioamide derivatives, exhibiting significant in vitro antimicrobial activity and potential hypoglycemic effects (Al-Abdullah et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the separation and analysis of drugs like flunarizine, a well-known drug used to treat migraines and other conditions. Techniques such as micellar or microemulsion liquid chromatography have been employed for the separation of flunarizine and its degradation products, indicating the compound's role in the development of analytical methods (El-Sherbiny et al., 2005).

Future Directions

The use of trifluoromethoxy groups in organic synthesis is a topic of ongoing research, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3OS/c19-15-3-1-2-4-16(15)24-9-11-25(12-10-24)17(27)23-13-5-7-14(8-6-13)26-18(20,21)22/h1-8H,9-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHNOPSILUCKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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